BenchChemオンラインストアへようこそ!

(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide

Medicinal chemistry Structure-activity relationship Chromene pharmacophore

(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide (CAS 1327179-10-1) is a synthetic small molecule belonging to the 2H-chromene-3-carboxamide class, characterized by a (Z)-configured acetyloxyimino moiety at position 2 and an N-(3-chlorophenyl)carboxamide substituent at position 3 of the chromene bicyclic scaffold. Its molecular formula is C18H13ClN2O4 and molecular weight is 356.76 g/mol.

Molecular Formula C18H13ClN2O4
Molecular Weight 356.76
CAS No. 1327179-10-1
Cat. No. B2927717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide
CAS1327179-10-1
Molecular FormulaC18H13ClN2O4
Molecular Weight356.76
Structural Identifiers
SMILESCC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H13ClN2O4/c1-11(22)25-21-18-15(9-12-5-2-3-8-16(12)24-18)17(23)20-14-7-4-6-13(19)10-14/h2-10H,1H3,(H,20,23)/b21-18-
InChIKeyVNUNUFIKUZWUJM-UZYVYHOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide (CAS 1327179-10-1): Structural and Pharmacophoric Baseline for Procurement Selection


(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide (CAS 1327179-10-1) is a synthetic small molecule belonging to the 2H-chromene-3-carboxamide class, characterized by a (Z)-configured acetyloxyimino moiety at position 2 and an N-(3-chlorophenyl)carboxamide substituent at position 3 of the chromene bicyclic scaffold. Its molecular formula is C18H13ClN2O4 and molecular weight is 356.76 g/mol . The chromene-3-carboxamide scaffold is a recognized privileged structure in medicinal chemistry, with demonstrated biological activity across multiple therapeutic areas including monoamine oxidase inhibition, anticancer cytotoxicity, and anti-Alzheimer's multi-target engagement [1] [2]. The (Z)-configuration at the imino group is structurally stabilized by intramolecular hydrogen bonding between the imine hydrogen and the adjacent carbonyl oxygen, a feature observed in analogous chromene derivatives .

Why Generic Substitution of (2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide Fails: Structural Determinants of Functional Differentiation Among Chromene-3-Carboxamide Analogs


The chromene-3-carboxamide scaffold is highly sensitive to substitution at three distinct loci: the C2 functional group, the C3 carboxamide N-aryl moiety, and the benzopyran ring. The acetyloxyimino group at C2 fundamentally alters the compound's electronic profile, hydrogen-bonding capacity, hydrolytic stability, and lipophilicity relative to the more common 2-oxo (coumarin-type) or 2-imino analogs [1]. The 3-chlorophenyl substituent confers a specific electronic and steric signature that cannot be replicated by 3,4-dimethylphenyl, 3-fluorophenyl, or 4-chlorophenyl analogs—each of which yields distinct potency and selectivity profiles in biological assays [2] [3]. Furthermore, the (Z)-stereochemistry at the imino bond is a critical determinant of conformational preference and intramolecular hydrogen-bonding stabilization, with the (E)-isomer expected to exhibit divergent target engagement . Consequently, substituting this compound with a structurally similar analog—even one differing by a single halogen position—introduces uncontrolled variables that invalidate SAR interpretation and compromise experimental reproducibility.

Quantitative Differentiation Evidence for (2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide (CAS 1327179-10-1): Comparator-Based Selection Criteria


C2 Acetyloxyimino vs. C2 Oxo: Electronic and Steric Modulation Affecting Target Engagement Profiles in Chromene-3-Carboxamides

The target compound bears an acetyloxyimino group (–N–O–CO–CH₃) at C2, which is structurally and electronically distinct from the C2 oxo group (=O) found in the most widely studied chromene-3-carboxamide class (coumarin-3-carboxamides). In the 2-imino-2H-chromene-3-carboxamide series, bioisosteric replacement of the 2-ketone with 2-imine was explicitly demonstrated to alter cytotoxic potency and cell-line selectivity profiles [1]. The acetyloxyimino group introduces an additional ester moiety that (a) adds approximately 57 Da of molecular weight, (b) provides an additional hydrogen-bond acceptor site, (c) increases calculated lipophilicity (estimated ΔcLogP ≈ +0.8–1.2 vs. the 2-oxo analog based on fragment contribution), and (d) introduces a hydrolytically labile ester bond absent in the 2-oxo or 2-imino congeners . For the closest 2-oxo comparator, N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1847-01-4, MW 299.71), the molecular weight difference is 57.05 Da, and the hydrogen-bond acceptor count differs by 2 (4 vs. 2 for the oxo analog as computed by PubChem) [2].

Medicinal chemistry Structure-activity relationship Chromene pharmacophore

3-Chlorophenyl Pharmacophore Differentiation: Halogen Identity Drives Divergent MAO-B Binding Affinity in Chromene-3-Carboxamide Derivatives

The N-(3-chlorophenyl) group on the target compound is a validated pharmacophoric element for monoamine oxidase B (MAO-B) inhibition in the chromone-3-carboxamide series. In crystallographic studies, N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide demonstrated a Ki of 17 nM against human MAO-B, compared to Ki values of 55 nM for the 3',4'-dimethylphenyl analog and 31 nM for the 3'-fluorophenyl analog—a 3.2-fold and 1.8-fold difference in binding affinity, respectively, attributable solely to aryl substitution [1]. The 3-chlorophenyl variant also achieved an IC50 of 403 pM, compared to 669 pM for the 3,4-dimethylphenyl variant—a 1.66-fold potency advantage [2]. These data establish that the 3-chlorophenyl substituent occupies a privileged chemical space within the chromene-3-carboxamide pharmacophore that cannot be replicated by 3-fluoro, 4-chloro, or 3,4-dimethylphenyl analogs. The target compound transfers this validated 3-chlorophenyl motif into the distinct 2-acetyloxyimino-2H-chromene context, creating a unique combinatorial pharmacophore for target selectivity profiling [3].

Monoamine oxidase B inhibition Pharmacophore mapping Halogen SAR

Absence of 4-Oxo Group as a Functional Differentiator: Divergence from Chromone-Based MAO-B Inhibitor Pharmacophore

The target compound is a 2H-chromene (lacking a carbonyl at position 4), which structurally diverges from the 4-oxo-4H-chromene (chromone) scaffold that defines the most potent known MAO-B inhibitors in this chemical class. Crystallographic studies have established that the 4-carbonyl oxygen of chromone-3-carboxamides forms a critical hydrogen bond with Cys172 in the MAO-B active site, and the chromone oxygen (position 1) engages Tyr435—two interactions essential for the picomolar-range potency observed for N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (IC50 = 403 pM, Ki = 17 nM) [1] [2]. The 2H-chromene scaffold of the target compound lacks this 4-carbonyl hydrogen-bond anchor, fundamentally altering its MAO-B binding mode and predicted potency. This structural difference is analogous to the divergence between 2H-chromene-3-carboxamide MAO inhibitors (e.g., compound 4d, IC50 = 0.93 μM for MAO-B) and their 4-oxo counterparts—a potency gap exceeding 2,000-fold attributable primarily to the 4-oxo pharmacophoric requirement [3].

MAO-B inhibitor design Pharmacophore mapping Structure-based drug design

Acetyloxyimino Moiety as a Hydrolytically Labile Function: Implications for Prodrug Design and Metabolic Stability Profiling

The acetyloxyimino (–N–O–CO–CH₃) function at C2 of the target compound is a chemically distinct feature that confers hydrolytic lability absent in the 2-oxo, 2-imino, or 2-hydroxyimino analogs. In the broader acyloxyimino chemical class, compounds bearing this functional group have demonstrated interesting pharmacological profiles including anticancer, anti-HIV, and anti-inflammatory activities [1]. Specifically, triterpenic acylated oximes with the acyloxyimino function showed cytotoxic or antiproliferative activity against many cancer cell lines, with the most active derivatives being those bearing the acyloxyimino group rather than oxo or hydroxyimino functions at the same position [2]. The acetyloxyimino group can undergo enzymatic or pH-dependent hydrolysis to yield the corresponding hydroxyimino derivative, positioning the target compound as a potential prodrug form of (2Z)-2-(hydroxyimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide . This hydrolytic activation pathway provides a tunable parameter for controlling the rate of active species generation—a dimension absent in non-esterified chromene-3-carboxamide analogs.

Prodrug design Metabolic stability Acyloxyimino pharmacology

The 2-Imino-2H-Chromene-3-Carboxamide Scaffold as a Cytotoxic Pharmacophore: Quantitative Context for Anticancer SAR Exploration

The 2-imino-2H-chromene-3-carboxamide chemical class, of which the target compound is an acetyloxyimino-substituted derivative, has demonstrated quantifiable cytotoxic activity across multiple human cancer cell lines. In a systematic SAR study of 2-imino-2H-chromene-3(N-aryl)carboxamides, compound VIa exhibited IC50 values of 8.5 μM (MCF-7 breast), 35.0 μM (PC-3 prostate), 0.9 μM (A-549 lung), and 9.9 μM (Caco-2 colon), showing equipotent activity with the clinical standards 5-fluorouracil (Caco-2) and docetaxel (MCF-7) [1]. In a separate study, 2-(phenylimino)-2H-chromene-3-carboxamide derivatives were evaluated against MOLT-4 and SK-OV-3 cells, with N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide (8g) demonstrating potent inhibitory activity against both cell lines [2]. The target compound extends this cytotoxic scaffold by introducing the acetyloxyimino group, which—based on acyloxyimino class SAR—may further enhance antiproliferative potency [3]. Critically, the target compound differs from VIa in its 3-chlorophenyl (vs. VIa's unsubstituted phenyl) and acetyloxyimino (vs. imino) modifications, creating a novel chemical space entry within the cytotoxic chromene landscape.

Anticancer drug discovery Cytotoxicity screening Chromene SAR

Research and Industrial Application Scenarios for (2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide (CAS 1327179-10-1)


Chemical Probe for Chromene C2-Functional Group SAR in Multi-Target Drug Discovery Programs

The target compound serves as an essential chemical probe within a chromene-3-carboxamide SAR matrix comparing C2 modifications (acetyloxyimino vs. oxo vs. imino vs. hydroxyimino) against a constant N-(3-chlorophenyl)carboxamide pharmacophore. This matrix enables systematic deconvolution of how C2 electronic/steric properties influence polypharmacology across MAO-B (where the 3-chlorophenyl motif is validated at Ki = 17 nM [1]), BACE1 (inhibited by imino-2H-chromene derivatives at IC50 = 6.31 μM [2]), and acetylcholinesterase/butyrylcholinesterase (iminochromene compound 10a: BuChE IC50 = 3.3 μM [2]). By holding the N-aryl group constant while varying the C2 functionality, researchers can isolate the contribution of the acetyloxyimino group to target engagement and selectivity profiles.

Selectivity Control Compound for MAO-B Pharmacological Studies

Because the target compound lacks the 4-oxo group essential for high-affinity MAO-B binding (the 4-oxo chromone analog achieves IC50 = 403 pM via H-bonds with Cys172 and Tyr435 [1] [3]), it is predicted to exhibit substantially weaker MAO-B inhibition (>2,000-fold shift to the μM range based on 2H-chromene-3-carboxamide analog data [4]). This property makes the compound an ideal negative-control or selectivity-reference agent in experiments where N-(3-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide analogs are used as MAO-B inhibitors, enabling researchers to attribute biological effects specifically to MAO-B engagement rather than off-target chromene scaffold activities.

Lead Scaffold for Anticancer Optimization Leveraging Dual Acyloxyimino/Chlorophenyl Functionality

The 2-imino-2H-chromene-3-carboxamide class has validated anticancer activity (IC50 values ranging from 0.9 to 35.0 μM across multiple cell lines [5]), and acyloxyimino-bearing compounds in other chemical series have shown enhanced cytotoxic potency relative to their oxo or hydroxyimino counterparts [6]. The target compound's unique combination of the acetyloxyimino group with the 3-chlorophenyl N-aryl substituent constitutes an unexplored chemical space entry for anticancer lead optimization. Procurement of this compound enables screening against the NCI-60 panel or other oncology-relevant assays to benchmark its antiproliferative profile against established 2-imino-2H-chromene-3-carboxamide derivatives and to determine whether the acetyloxyimino/3-chlorophenyl synergy yields potency gains.

Reference Standard for Prodrug Activation Kinetics and Metabolite Identification Studies

The acetyloxyimino ester at C2 is a hydrolytically labile functional group that undergoes enzymatic or pH-dependent cleavage to generate the corresponding hydroxyimino metabolite [6]. This property positions the target compound as a model substrate for prodrug activation studies. Researchers can use this compound to (a) measure hydrolysis rates in plasma, liver microsomes, or specific esterase preparations, (b) identify and quantify the hydroxyimino metabolite by LC-MS/MS, (c) compare activation kinetics across species (rodent, human) to assess translational relevance, and (d) benchmark against other acyloxyimino-containing probes. The well-defined structural difference between the parent acetyloxyimino compound (MW 356.76) and its hydroxyimino hydrolysis product (MW 314.72) provides a clean mass shift (+42 Da, corresponding to acetyl loss) for unambiguous analytical tracking.

Quote Request

Request a Quote for (2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.